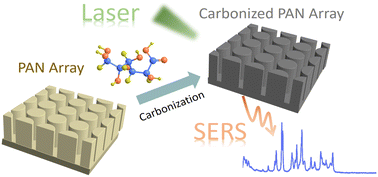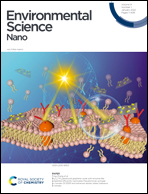Carbonized polyacrylonitrile array as a sensitive, biocompatible, and durable substrate for surface-enhanced Raman spectroscopy†
Environmental Science: Nano Pub Date: 2023-09-09 DOI: 10.1039/D3EN00404J
Abstract
Surface-enhanced Raman spectroscopy (SERS), which uses surface-sensitive resonances, is an extension of Raman spectroscopy. The SERS method has rapidly emerged as one of the leading analytical techniques with successful applications in many fields. In spite of this, there are still some obstacles that must be overcome before SERS substrates are applied to practical systems, including poor repeatability, uniformity, biocompatibility, and durability. To overcome all these problems, we demonstrate the design, synthesis, and use of a carbonized polyacrylonitrile array as a highly sensitive substrate for the development of biocompatible, consistent, uniform, and durable SERS. Additionally, because of its potent wideband charge-transfer resonance, it offers excellent signal enhancement (105), as well as extraordinary high reproducibility by eliminating hot spots, high biocompatibility, and high durability on account of its oxidation resistance.


Recommended Literature
- [1] Infrared excitation induced upconversion fluorescence properties and photoelectric effect of NaYbF4:Tm3+@TiO2 core–shell nanoparticles
- [2] Design of nanomaterials for applications in maternal/fetal medicine
- [3] Front cover
- [4] Front cover
- [5] Front cover
- [6] Event-triggered logical flow control for comprehensive process integration of multi-step assays on centrifugal microfluidic platforms†
- [7] Structure–property relationships based on Hammett constants in cyclometalated iridium(iii) complexes: their application to the design of a fluorine-free FIrPic-like emitter†
- [8] Surface manganese substitution in magnetite nanocrystals enhances T1 contrast ability by increasing electron spin relaxation†
- [9] Solventless microwave-assisted chlorodehydroxylation for the conversion of alcohols to alkyl chlorides
- [10] Back matter

Journal Name:Environmental Science: Nano
Research Products
-
CAS no.: 4431-01-0
-
CAS no.: 2822-41-5
-
(dimethoxymethyl)dimethylamine
CAS no.: 4637-24-5
-
CAS no.: 115-77-5
-
2-Fluoro-5-nitrobenzotrifluoride
CAS no.: 400-74-8
-
CAS no.: 2439-99-8
-
CAS no.: 97-99-4
-
CAS no.: 102-79-4









